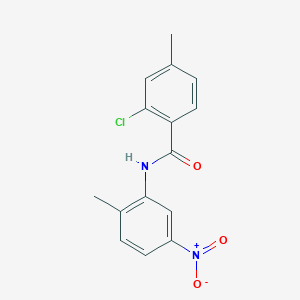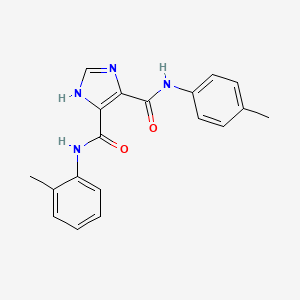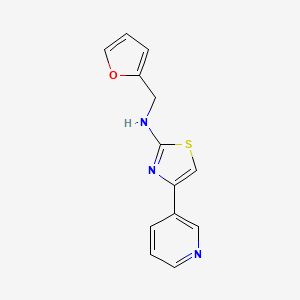![molecular formula C15H21NO B5712358 N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
N-[(1-phenylcyclopentyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-phenylcyclopentyl)methyl]propanamide, commonly known as PCP, is a dissociative drug that has been used recreationally for its hallucinogenic effects. However, PCP has also been studied for its potential therapeutic applications in scientific research. In
Mechanism of Action
PCP acts on the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning, memory, and perception. PCP binds to the receptor and blocks the flow of calcium ions, which disrupts the normal functioning of the receptor and leads to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
PCP produces a range of biochemical and physiological effects, including hallucinations, dissociation, and altered perception of time and space. PCP also produces changes in heart rate, blood pressure, and body temperature, as well as impairments in motor coordination and cognitive function.
Advantages and Limitations for Lab Experiments
PCP has several advantages for use in lab experiments, including its ability to produce symptoms similar to those seen in individuals with schizophrenia and its potential therapeutic applications for depression, anxiety, and post-traumatic stress disorder. However, PCP also has several limitations, including its potential for abuse and the difficulty in controlling dosage and side effects.
Future Directions
There are several future directions for research on PCP, including the development of new drugs that target the NMDA receptor and the use of PCP as a model for studying the underlying mechanisms of schizophrenia. Additionally, research could focus on the potential therapeutic applications of PCP for depression, anxiety, and post-traumatic stress disorder, as well as the development of safer and more effective dosing protocols for lab experiments.
Synthesis Methods
PCP can be synthesized through a multi-step process involving the reaction of cyclopentadiene with phenylmagnesium bromide, followed by the reaction of the resulting cyclopentylmagnesium bromide with benzyl chloride and propionyl chloride. The final product is purified through recrystallization and chromatography.
Scientific Research Applications
PCP has been studied for its potential therapeutic applications in scientific research. One area of research has focused on the use of PCP as a model for schizophrenia, as it produces symptoms similar to those seen in individuals with schizophrenia. PCP has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-14(17)16-12-15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLYRMEUVDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylcyclopentyl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
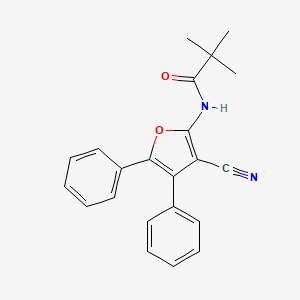
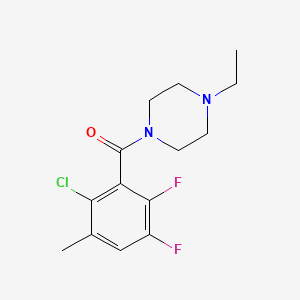
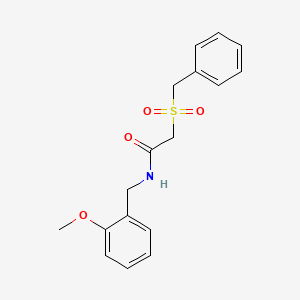
![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
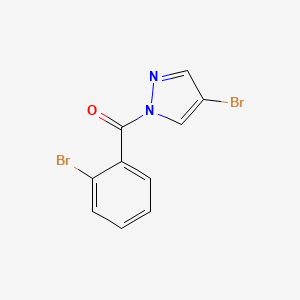
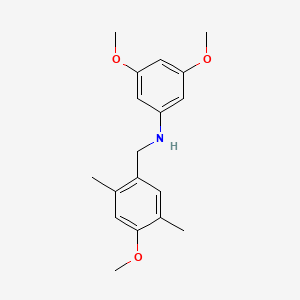
![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)
